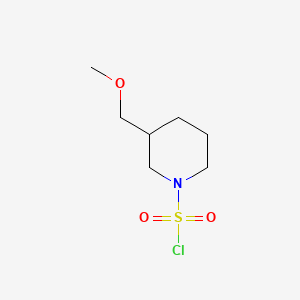

3-(Methoxymethyl)piperidine-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is a derivative of piperidine, a heterocyclic organic compound. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride typically involves the reaction of piperidine with methoxymethyl chloride and subsequent sulfonylation. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction. The process can be summarized as follows:

Step 1: Piperidine reacts with methoxymethyl chloride in the presence of a base to form 3-(Methoxymethyl)piperidine.

Step 2: The resulting compound undergoes sulfonylation with chlorosulfonic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

3-(Methoxymethyl)piperidine-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It serves as a building block in the development of pharmaceutical agents.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions often involve the formation of a covalent bond between the sulfonyl group and the nucleophile, leading to the modification of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Piperidine-1-sulfonyl chloride: A closely related compound with similar reactivity but without the methoxymethyl group.

Methanesulfonyl chloride: Another sulfonyl chloride derivative with different structural features and reactivity.

Uniqueness

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s solubility and interaction with other molecules .

Biological Activity

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and various applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a series of chemical reactions that involve the modification of piperidine derivatives. The general synthetic route includes:

- Formation of Piperidine Derivative : Starting with piperidine, a methoxymethyl group is introduced at the 3-position.

- Sulfonyl Chloride Introduction : The sulfonyl chloride group is then added to the nitrogen atom of the piperidine ring, typically through sulfonation reactions using reagents such as thionyl chloride or chlorosulfonic acid.

The compound's structure can be represented by its SMILES notation: CC(C1CCN(CC1)S(=O)(=O)Cl)OC.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several pharmacological applications:

- Antibacterial Activity : Compounds with similar piperidine structures have shown significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group is believed to enhance this activity.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

- Cancer Chemotherapy : Research indicates that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drugs. The mechanism often involves apoptosis induction and cell cycle arrest .

Research Findings

Recent studies have provided quantitative insights into the biological activities of this compound:

| Activity Type | Target Organism/Enzyme | IC50 Values (µM) | Remarks |

|---|---|---|---|

| Antibacterial | Salmonella typhi | 10.5 | Moderate activity |

| Bacillus subtilis | 8.3 | Strong activity | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 5.6 | Significant inhibition |

| Urease | 4.2 | Strong inhibitory effect | |

| Cancer Cell Lines | MDA-MB-231 (breast cancer) | 12.0 | Effective against specific cancer types |

Case Studies

- Antibacterial Screening : A study synthesized various piperidine derivatives, including sulfonamide analogs, which demonstrated varying degrees of antibacterial efficacy. Among these, compounds similar to this compound were particularly effective against multi-drug resistant strains .

- Enzyme Inhibition Assays : In vitro assays revealed that the compound exhibited potent inhibition of AChE, with an IC50 value significantly lower than many existing inhibitors, indicating its potential for therapeutic use in neurodegenerative diseases .

- Cytotoxicity Tests : The compound was tested on several cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index .

Properties

IUPAC Name |

3-(methoxymethyl)piperidine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO3S/c1-12-6-7-3-2-4-9(5-7)13(8,10)11/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPIHPPQDGDSLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.